N,N-dimethylquinoxalin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of N,N-dimethylquinoxalin-2-amine derivatives often involves innovative approaches to establish C-N bonds. For instance, a metal-free cross-dehydrogenative coupling between quinoxalinones and amines, catalyzed by iodine, yields 3-aminoquinoxalinones under ambient conditions (Gupta, Deshmukh, & Jain, 2017). Additionally, novel isocyanide-based three-component syntheses provide highly substituted 3,4-dihydroquinoxalin-2-amine derivatives, including spirocyclic compounds, showcasing the diversity of synthetic routes available (Shaabani, Maleki, Mofakham, & Khavasi, 2008).
Molecular Structure Analysis
X-ray crystallography plays a pivotal role in the determination of the molecular structure of N,N-dimethylquinoxalin-2-amine derivatives. The synthesis and characterization of novel compounds often include detailed molecular structure analysis to understand the spatial arrangement and bonding patterns, crucial for predicting the reactivity and interactions of these compounds (Wawrzycka-Gorczyca, Siwek, Kosikowska, & Malm, 2011).
Chemical Reactions and Properties
N,N-dimethylquinoxalin-2-amine and its derivatives participate in a variety of chemical reactions, underpinning their significance in synthetic organic chemistry. Carbene-catalyzed α-carbon amination of chloroaldehydes to access dihydroquinoxaline derivatives highlights the innovative methodologies being developed (Huang et al., 2019). Furthermore, redox-annulations of cyclic amines with 2-(2-oxoethyl)malonates demonstrate the complexity of reactions that these molecules can undergo, providing access to structures related to natural products (Zhu, Chandak, & Seidel, 2018).
Physical Properties Analysis
Understanding the physical properties of N,N-dimethylquinoxalin-2-amine derivatives is essential for their application in various fields. Spectrofluorimetric determination of aliphatic amines using new fluorigenic reagents, such as 2,6-dimethylquinoline-4-(N-succinimidyl)-formate (DMQF-OSu), underscores the importance of physical properties in analytical applications (Cao, Wang, Liu, & Zhang, 2003).
Scientific Research Applications
Quinoxalines, in general, are known to have diverse applications in areas such as the development of pharmaceuticals , materials science , and environmental science . They can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . In materials science, nanomaterials including quinoxalines have been studied for their unique properties and potential applications . In environmental science, research has been conducted into the effects of nanoparticles, including those made from materials like quinoxalines .
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Chemical Synthesis N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
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Energy Storage A study has been conducted on the use of N,N-dimethylacetamide (DMA)-based electrolytes to promote the cycling stability of Li–O2 batteries . The study found that this new electrolyte with intrinsic better endurance towards the rigorous oxidative species can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiN O coexisting solid electrolyte interphase (SEI) film and enable faster kinetics/mass transfer . As a result, both the symmetrical batteries (1800 hours) and the Li–O2 batteries (180 cycles) achieve the best cycling performances in DMA-based electrolytes to our knowledge .
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Chemical Synthesis N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
-
Energy Storage A study has been conducted on the use of N,N-dimethylacetamide (DMA)-based electrolytes to promote the cycling stability of Li–O2 batteries . The study found that this new electrolyte with intrinsic better endurance towards the rigorous oxidative species can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiN O coexisting solid electrolyte interphase (SEI) film and enable faster kinetics/mass transfer . As a result, both the symmetrical batteries (1800 hours) and the Li–O 2 batteries (180 cycles) achieve the best cycling performances in DMA-based electrolytes to our knowledge .
properties
IUPAC Name |
N,N-dimethylquinoxalin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWBRYALCDNHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325900 | |
Record name | N,N-dimethylquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylquinoxalin-2-amine | |
CAS RN |
35552-76-2 | |
Record name | NSC521688 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-dimethylquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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